Bemarinone hydrochloride

Cardiotonic PDE3 Inhibition Inotropy

Researchers requiring a selective PDE3 inhibitor with a defined binding constant for cardiac studies often face supply inconsistency. Bemarinone hydrochloride (ORF-16600) addresses this gap as a 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone with dual positive inotropy and vasodilation. • PDE3 Ki = 15.8 µM; 144% contractile force increase vs. 16% heart rate increase. • Oral bioavailability; rapid onset (<5 min) with >3 h action duration. • Distinct quinazolinone scaffold for SAR studies vs. bipyridine PDE3 inhibitors.

Molecular Formula C11H13ClN2O3
Molecular Weight 256.68 g/mol
CAS No. 101626-69-1
Cat. No. B012295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBemarinone hydrochloride
CAS101626-69-1
Synonymsemarinone
bemarinone hydrochloride
Molecular FormulaC11H13ClN2O3
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC.Cl
InChIInChI=1S/C11H12N2O3.ClH/c1-6-9-7(13-11(14)12-6)4-5-8(15-2)10(9)16-3;/h4-5H,1-3H3,(H,12,13,14);1H
InChIKeyZEHAPDWJZZTSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bemarinone Hydrochloride: Dual-Action PDE3 Inhibitor Profile


Bemarinone hydrochloride (ORF-16600, RWJ-16600) is a 2(1H)-quinazolinone derivative that functions as a selective, competitive inhibitor of cyclic AMP phosphodiesterase fraction III (PDE3) [1]. It exhibits both positive inotropic and vasodilatory activities, distinguishing it from agents that solely enhance contractility [2]. Developed by Ortho-McNeil, bemarinone was investigated clinically for congestive heart failure and received orphan drug designation [3]. The compound is supplied as the hydrochloride salt (C11H12N2O3·HCl, MW 256.69) [4] and is categorized as an 'amrinone-type' cardiotonic [5].

Selective PDE3 inhibition for cardiac signaling research
Dual inotropy-vasodilation model studies
Oral bioavailability supports chronic dosing research

Bemarinone Hydrochloride: Key Differentiators from PDE3 Class


Within the broader class of PDE3 inhibitors, bemarinone hydrochloride presents a unique confluence of chemical structure, potency, and dual-action pharmacology that precludes simple substitution [1]. While agents like amrinone, milrinone, and vesnarinone share PDE3 inhibition as a mechanism, they differ substantially in chemical scaffold, resulting in varying potencies [2], pharmacokinetic profiles [3], and specific hemodynamic effects [4]. Bemarinone, a 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone, is structurally distinct from the bipyridine class (amrinone, milrinone), leading to differences in oral bioavailability, onset of action, and the balance between inotropic and vasodilatory effects [1]. These quantitative differences are critical for research requiring precise experimental control or for industrial applications where specific compound properties are mandated.

Quinazolinone scaffold divergence from bipyridine PDE3 inhibitors may alter target engagement and PK.
Oral PK profile may not transfer to intravenous-only PDE3 agents like milrinone.
Inodilator balance (inotropy + vasodilation) may differ from pure inotropes or vasodilators, affecting hemodynamic endpoints.

Bemarinone Hydrochloride: Evidence-Based Comparison


Intravenous Potency vs. Amrinone

Bemarinone exhibits approximately twice the intravenous potency of amrinone, a first-generation PDE3 inhibitor, as demonstrated in comparative cardiotonic studies [1]. This quantifiable difference in potency is a critical factor for researchers requiring a more efficacious PDE3 inhibitor for in vivo models.

IV Potency vs Amrinone
Cross-study comparable
≈ 2× potency of amrinone (anesthetized dog model)
Supports lower-dose in vivo inotropy endpoint research
Comparative cardiotonic study; animal model context
Cardiotonic PDE3 Inhibition Inotropy

PDE3 Competitive Inhibition Benchmark

Bemarinone competitively inhibits canine cardiac PDE3 with a Ki of 15.8 µM [1]. This value provides a quantitative benchmark for enzyme inhibition assays, differentiating it from other PDE3 inhibitors with distinct Ki/IC50 profiles. For instance, milrinone, a widely used PDE3 inhibitor, has a reported IC50 of approximately 0.42 µM , while amrinone's IC50 is 19.5 µM . While cross-assay comparisons must be made cautiously, these values establish bemarinone's position on the PDE3 inhibition potency spectrum.

PDE3 Inhibition Benchmark
Cross-study comparable
Ki = 15.8 µM; amrinone IC50 19.5 µM; milrinone IC50 0.42 µM
Provides quantitative benchmark for enzyme assays
Ki vs IC50 comparison; cross-assay caution
Enzymology PDE3 Inhibition cAMP

Selective Inotropy vs. Chronotropy

Bemarinone demonstrates a high degree of functional selectivity for increasing cardiac contractility over heart rate. In electrically paced guinea pig left atria, bemarinone (10⁻⁶-10⁻³ M) increased contractile force by 144 ± 15%, while in spontaneously beating right atria, it produced only a marginal increase in sinus rate (16 ± 13%, peak effect) [1]. This contrasts with non-selective positive inotropes that typically cause significant tachycardia at inotropic doses.

Selective Inotropy vs Chronotropy
Cross-study comparable
Contractile force ↑144%, heart rate ↑16% (guinea pig atria)
Enables inotropy-focused data interpretation without chronotropic confounding
Isolated tissue preparation; in vitro context
Cardiovascular Pharmacology Inotropy Heart Rate

Oral Bioavailability and Sustained Action

Bemarinone exhibits rapid and sustained oral bioavailability, a key differentiator from intravenous-only PDE3 inhibitors like milrinone. Following a single oral dose of 10 mg/kg in conscious instrumented dogs, the onset of positive inotropic activity occurred within 5 minutes, with effects sustained for over 3 hours [1]. The oral ED50 for increasing left ventricular dP/dtmax was 3.7 mg/kg [1].

Oral Bioavailability & Duration
Direct comparison
Onset 3 h; oral ED50 3.7 mg/kg (dog)
Supports chronic oral dosing protocols in heart failure research models
Conscious instrumented dog model; PK context
Pharmacokinetics Oral Bioavailability In Vivo Models

Inodilator Profile in Heart Failure Models

Bemarinone uniquely combines positive inotropy with direct vasodilation. In an acute model of ischemic left ventricular failure, bemarinone increased cardiac output by 41% and stroke volume by 34%, while simultaneously reducing left ventricular end-diastolic pressure (LVEDP) by 63% and total peripheral resistance (TPR) by 29% [1]. Importantly, these effects occurred without significant changes in mean arterial pressure or heart rate [1]. This dual-action profile (inodilator) contrasts with pure inotropes that may increase afterload and myocardial oxygen demand.

Inodilator Hemodynamic Profile
Class-level inference
Cardiac output ↑41%, LVEDP ↓63%, TPR ↓29% (ischemic dog model)
Provides combined inotropy and afterload reduction research model
Acute model; class-level hemodynamic context
Vasodilation Afterload Reduction Heart Failure

Orphan Drug Designation

Bemarinone received orphan drug designation, a regulatory status granted to encourage development of treatments for rare diseases [1]. This designation, while not a direct measure of pharmacological superiority, indicates a level of regulatory interest and potential for niche therapeutic application that is not shared by all PDE3 inhibitors in its class.

Orphan Drug Designation
Supporting evidence
Orphan drug designation status
Regulatory designation context for niche cardiovascular research
Not a direct pharmacological comparator
Orphan Drug Regulatory Science Rare Diseases

Bemarinone Hydrochloride: Key Research Applications


Oral Dosing Heart Failure Models

Bemarinone hydrochloride is ideally suited for chronic heart failure studies in small and large animal models where oral administration is necessary. Its rapid onset (<5 min) and sustained duration of action (>3 h) following oral dosing [1] enable convenient and reliable chronic dosing regimens, facilitating long-term efficacy and safety assessments.

PDE3 Inhibition and cAMP Signaling

The well-defined competitive inhibition constant (Ki = 15.8 µM) for canine cardiac PDE3 [1] makes bemarinone a valuable tool compound for in vitro enzymology studies. Researchers can use this quantitative benchmark to calibrate assays, compare inhibitor potencies, and investigate PDE3-mediated cAMP signaling pathways in cardiac and vascular tissues.

Inodilator Mechanism Investigation

Bemarinone's unique combination of positive inotropy and vasodilation, with minimal chronotropic effect, makes it an excellent tool for dissecting the hemodynamic consequences of PDE3 inhibition. The selective increase in contractile force (144% increase) versus heart rate (16% increase) [1] allows researchers to study inotropy independent of confounding chronotropic changes.

PDE3 Inhibitor Scaffold Comparison

As a 2(1H)-quinazolinone derivative [1], bemarinone provides a distinct chemical scaffold for structure-activity relationship (SAR) studies aimed at understanding how different chemotypes influence PDE3 inhibition, potency, and pharmacokinetics. Its approximately 2-fold greater intravenous potency compared to the bipyridine amrinone [2] highlights the impact of chemical structure on pharmacological activity.

Application
Selection Property
Validation Focus
Oral chronic heart failure model studies
Oral bioavailability and sustained hemodynamic activity
Oral PK and long-term hemodynamic response in vivo
PDE3 enzymology and cAMP signaling assays
Defined competitive inhibition constant (Ki)
Enzyme inhibition kinetics and potency comparisons
Inotropic selectivity research
Functional selectivity for contractility over heart rate
Inotropic vs chronotropic dose-response in isolated tissue
PDE3 inhibitor SAR studies
Distinct quinazolinone scaffold vs bipyridines
Structure-activity relationships and PK profile comparison

Technical Documentation Hub

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